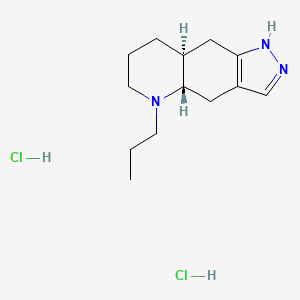
Dihidrocloruro de quinpirol
Descripción general
Descripción
Quinpirole dihydrochloride is a psychoactive drug and research chemical which acts as a selective D2-like dopamine receptor agonist . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The molecular formula is C13H21N3·HCl and it appears as a white powder .
Molecular Structure Analysis
The molecular weight of Quinpirole dihydrochloride is 255.79 (anhydrous) . The InChI string representation of its structure is 1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11 (8-13 (10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3, (H,14,15);1H/t10-,13-;/m1./s1 .
Chemical Reactions Analysis
Quinpirole has been shown to increase locomotion and sniffing behavior in mice treated with it . It also elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum .
Physical and Chemical Properties Analysis
Quinpirole dihydrochloride is a white powder . It is soluble in 0.1 N HCl (23 mg/ml) or water (7.3 mg/ml) . It should be stored tightly sealed at –20°C .
Aplicaciones Científicas De Investigación
Agonista del receptor de dopamina
El dihidrocloruro de quinpirol actúa como un agonista selectivo del receptor de dopamina D2 y D3 . Se utiliza ampliamente en estudios in vivo e in vitro . Esto lo convierte en una herramienta valiosa para el estudio del papel de la dopamina en el cerebro y su impacto en el comportamiento.
Locomoción y comportamiento de olfateo en ratones
Se ha demostrado que el this compound aumenta la locomoción y el comportamiento de olfateo en ratones tratados con él . Esto sugiere que podría usarse para estudiar los efectos de la dopamina en estos comportamientos.
Modelo de trastorno obsesivo-compulsivo (TOC)
Al menos un estudio ha encontrado que el this compound induce un comportamiento compulsivo sintomático del trastorno obsesivo-compulsivo en ratas . Esto lo convierte en un posible modelo animal para estudiar el TOC.
Receptores de cannabinoides CB1
Otro estudio en ratas muestra que el this compound produce efectos significativos similares al THC cuando se inhibe la degradación metabólica de la anandamida . Esto apoya la hipótesis de que estos efectos del this compound están mediados por los receptores de cannabinoides CB1.
Modelo de adicción a la cocaína
El this compound también puede reducir la recaída en modelos de ratas adolescentes de adicción a la cocaína . Esto sugiere que podría usarse para estudiar los mecanismos de adicción y los posibles tratamientos.
Efectos neuroprotectores
Los experimentos en moscas encontraron que el this compound puede tener efectos neuroprotectores contra la patología similar a la enfermedad de Parkinson . Además, en cultivos neuronales primarios, también reduce la tasa de disparo en las neuronas dopaminérgicas . Esto sugiere que podría usarse para estudiar las enfermedades neurodegenerativas y los posibles tratamientos neuroprotectores.
Mecanismo De Acción
Target of Action
Quinpirole dihydrochloride is a psychoactive drug and research chemical that acts as a selective agonist for the D2 and D3 dopamine receptor subtypes . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.
Mode of Action
As a D2-like dopamine receptor agonist , quinpirole dihydrochloride binds to the D2 and D3 dopamine receptors with high affinity . This binding mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body. The activation of these receptors by quinpirole dihydrochloride leads to a series of biochemical reactions that result in the observed pharmacological effects .
Biochemical Pathways
The activation of D2 and D3 dopamine receptors by quinpirole dihydrochloride affects several biochemical pathways. One of the key pathways involves the regulation of cAMP-dependent protein kinase activity . The activation of these receptors can also lead to changes in the firing rate of dopaminergic neurons .
Pharmacokinetics
It is known that the compound is soluble in 01 N HCl (23 mg/ml) or water (73 mg/ml), suggesting that it may have good bioavailability .
Result of Action
Quinpirole dihydrochloride has been shown to increase locomotion and sniffing behavior in mice treated with it . It has also been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats . Moreover, it has been suggested that quinpirole dihydrochloride may have neuroprotective effects against Parkinson’s disease-like pathology .
Direcciones Futuras
Quinpirole dihydrochloride has been used in various experiments . It has been shown to reduce secondary brain injury-induced glial cell activation and neuroinflammation via regulation of the D2R/Akt/GSK3-β signaling pathways . This suggests that Quinpirole dihydrochloride may be a safe therapeutic agent against traumatic brain injury-induced neurodegeneration .
Análisis Bioquímico
Biochemical Properties
Quinpirole dihydrochloride interacts with D2 and D3 dopamine receptors, showing some selectivity for D3 sites . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The interaction of Quinpirole dihydrochloride with these receptors influences biochemical reactions within the cell.
Cellular Effects
Quinpirole dihydrochloride’s interaction with D2 and D3 dopamine receptors influences various cellular processes. It has been shown to increase locomotion and sniffing behavior in mice . Moreover, it has been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats .
Molecular Mechanism
Quinpirole dihydrochloride exerts its effects at the molecular level through its action as a D2 and D3 dopamine receptor agonist . It binds to these receptors, influencing their activity and leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of Quinpirole dihydrochloride can change over time in laboratory settings. For instance, it has been shown to reduce the rate of firing in dopaminergic neurons in primary neuronal cultures .
Dosage Effects in Animal Models
The effects of Quinpirole dihydrochloride can vary with different dosages in animal models. For instance, it has been shown to produce significant THC-like effects when metabolic degradation of anandamide is inhibited in rats .
Metabolic Pathways
Quinpirole dihydrochloride is involved in dopamine signaling pathways due to its action as a D2 and D3 dopamine receptor agonist . It interacts with these receptors, influencing the activity of enzymes and other biomolecules involved in these pathways.
Transport and Distribution
Quinpirole dihydrochloride is distributed within cells and tissues through its interaction with D2 and D3 dopamine receptors . Its effects on these receptors can influence its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of Quinpirole dihydrochloride is influenced by its interaction with D2 and D3 dopamine receptors . Its binding to these receptors can direct it to specific compartments or organelles within the cell.
Propiedades
IUPAC Name |
(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIGRGIGKHPYTK-LWCZFAHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00994430 | |
| Record name | Quinpirole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73625-62-4 | |
| Record name | Quinpirole dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073625624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinpirole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



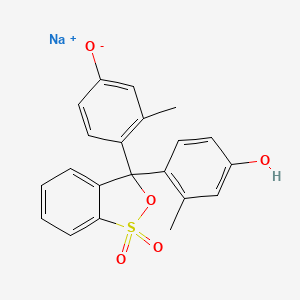
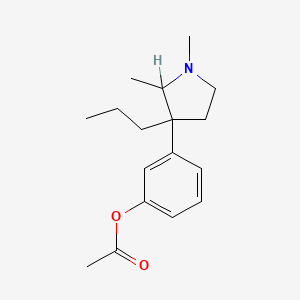
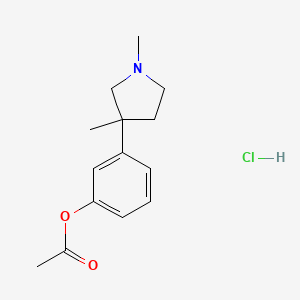

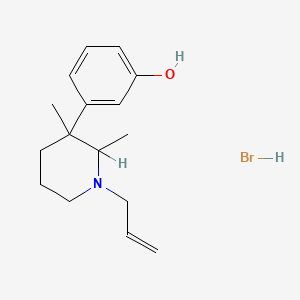
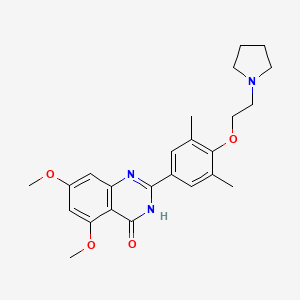
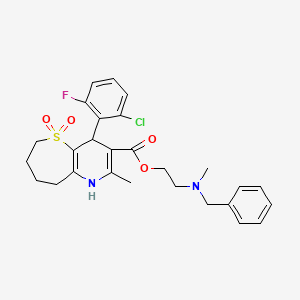

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)
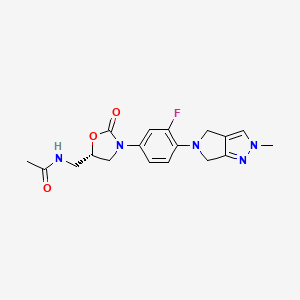
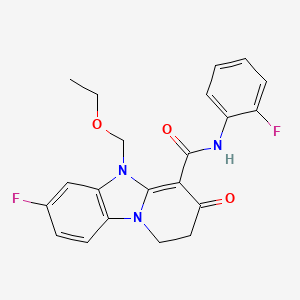
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)
![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)
